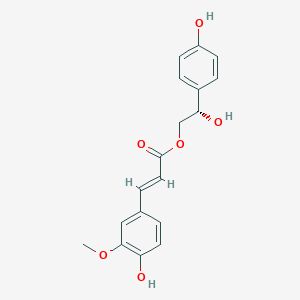
Pelirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pelirine is a naturally occurring alkaloid isolated from the plant Rauvolfia verticillata . It is known for its unique chemical structure and biological activities. This compound is a colorless to pale yellow solid with a distinct aromatic odor. It is soluble in alcohols and carbamates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pelirine can be synthesized through a multi-step process involving the reaction of 2-methyl-1-ethylamino-1-methylcyclohexane with 2-butenoic acid ethyl ester. This reaction produces 1-(2-butenoic acid ethyl ester)-2-methyl-1-ethylamino-cyclohexane, which is then subjected to reduction and acylation reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Rauvolfia verticillata using organic solvents. The extracted compound is then purified through crystallization and chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Pelirine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 10-methoxyepiaffinine and other epimeric mixtures .
Scientific Research Applications
Pelirine has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: this compound has shown promise in the treatment of neurological disorders such as Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
Mechanism of Action
Pelirine exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
Pelirine is unique among alkaloids due to its specific chemical structure and biological activities. Similar compounds include:
Ajmaline: Another alkaloid from the Rauvolfia species, known for its antiarrhythmic properties.
Reserpine: An alkaloid used as an antihypertensive and antipsychotic agent.
Yohimbine: An alkaloid with stimulant and aphrodisiac effects.
Compared to these compounds, this compound’s primary uniqueness lies in its potent acetylcholinesterase inhibitory activity and its potential therapeutic applications in neurological disorders .
Properties
IUPAC Name |
15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJKLERWGHCFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is interesting about the chemical structure of pelirine compared to other alkaloids found in Rauwolfia species?
A1: this compound belongs to the 2-acyl indole group of alkaloids. This structure is unusual for alkaloids found in Rauwolfia species, although it has been observed in alkaloids isolated from other genera in the Apocynaceae family, such as Voacanga and Ochrosia [].
Q2: What is the primary source of this compound, and how does its alkaloid profile compare to other related species?
A2: this compound was first isolated from Rauwolfia perakensis, a shrub native to Malaysia []. Interestingly, the alkaloid profile of Rauwolfia cambodiana closely resembles that of R. perakensis, with isoreserpiline being the principal alkaloid in both species. This similarity raises the possibility that these two species may be synonymous [].
Q3: What traditional medicinal uses have been documented for Rauwolfia perakensis, the primary source of this compound?
A3: Rauwolfia perakensis has been traditionally used to treat inflamed eyes and suppurating eyelids in Malaysian folk medicine. Additionally, its fruits have been recorded as an ingredient in poisons [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B1157936.png)
